molecular formula C11H9ClN6 B13894833 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine

5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine

Cat. No.: B13894833
M. Wt: 260.68 g/mol
InChI Key: WMWNVONVGFMVJH-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a chloro group at position 6 and a methyl group at position 1. A pyridin-2-amine moiety is attached at position 4 of the pyrazolo[3,4-d]pyrimidine ring (Fig. 1). The chloro and methyl groups likely influence electronic properties and steric bulk, while the pyridin-2-amine may contribute to hydrogen bonding or π-π interactions in biological targets. Such structural features are common in kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C11H9ClN6

Molecular Weight

260.68 g/mol

IUPAC Name

5-(6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine

InChI

InChI=1S/C11H9ClN6/c1-18-10-7(5-15-18)9(16-11(12)17-10)6-2-3-8(13)14-4-6/h2-5H,1H3,(H2,13,14)

InChI Key

WMWNVONVGFMVJH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)C3=CN=C(C=C3)N)Cl

Origin of Product

United States

Preparation Methods

Core Pyrazolo[3,4-d]pyrimidine Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via multi-step reactions starting from substituted pyrazoles. A common approach involves condensation of 5-amino-3-methylpyrazole derivatives with β-dicarbonyl compounds or malonate esters, followed by cyclization and chlorination steps.

  • Initial Cyclization : For example, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate base to form a dihydroxy-heterocycle intermediate with high yield (~89%).
  • Chlorination : The dihydroxy intermediate undergoes chlorination with phosphorus oxychloride (POCl3), yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with moderate yield (~61%).
  • Selective Nucleophilic Substitution : The chlorine at position 7 is selectively substituted by nucleophiles such as morpholine under mild conditions with potassium carbonate base, achieving high yields (~94%).

Though these examples reference pyrazolo[1,5-a]pyrimidine systems, the synthetic logic applies similarly to pyrazolo[3,4-d]pyrimidine cores, with positional adjustments.

Functionalization of the Pyridine Moiety

The pyridin-2-amine substituent is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions:

  • Nucleophilic Aromatic Substitution : Chlorinated pyrazolopyrimidine intermediates react with 2-aminopyridine derivatives to form the target compound under controlled conditions.
  • Palladium-Catalyzed Coupling : Buchwald-Hartwig amination protocols have been employed using palladium catalysts such as Pd2(dba)3 with ligands like Xantphos in solvents like 1,4-dioxane and tert-butanol at elevated temperatures (100–110°C). Bases such as cesium carbonate or sodium tert-butoxide facilitate the reaction, yielding products in 80–90% range.

Specific Preparation Example of 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine

A plausible synthetic route based on literature data involves:

  • Synthesis of 6-Chloro-1-methylpyrazolo[3,4-d]pyrimidine Core
    • Starting from 5-amino-3-methylpyrazole, cyclization with β-dicarbonyl compounds or malonate esters forms the pyrazolopyrimidine ring.
    • Chlorination at the 6-position using POCl3 introduces the chlorine substituent.
  • Coupling with Pyridin-2-amine
    • The 4-position chlorine is substituted by pyridin-2-amine via palladium-catalyzed amination or nucleophilic aromatic substitution.
    • Reaction conditions: Pd2(dba)3 catalyst, Xantphos ligand, cesium carbonate base, 1,4-dioxane/tert-butanol solvent mixture, 100–110°C, 7–17 hours.
  • Purification and Characterization
    • Product isolation by filtration, washing, and purification via reverse-phase HPLC.
    • Characterization by LC-MS (m/z consistent with molecular weight), 1H and 13C NMR confirming structure.

Data Tables Summarizing Key Preparation Conditions and Yields

Step Reactants/Intermediates Reaction Conditions Catalyst/Base Solvent Temperature Time Yield (%) Notes
1 5-Amino-3-methylpyrazole + Diethyl malonate Sodium ethanolate base - Ethanol or similar Reflux Several hours 89 Formation of dihydroxy heterocycle intermediate
2 Dihydroxy intermediate Phosphorus oxychloride (POCl3) chlorination - POCl3 neat or solvent Reflux Several hours 61 Formation of 5,7-dichloro pyrazolopyrimidine
3 5,7-Dichloro intermediate + Morpholine Potassium carbonate base - Room temperature RT Hours 94 Selective substitution at position 7
4 Chlorinated pyrazolopyrimidine + Pyridin-2-amine Pd2(dba)3 (0.05 equiv), Xantphos (0.12 equiv) Cesium carbonate or NaOtBu 1,4-Dioxane + tert-butanol 100–110°C 7–17 h 80–90 Buchwald-Hartwig amination to form target compound

In-Depth Research Findings and Notes

  • Regioselectivity : Studies confirm the regioselective chlorination and substitution occur predominantly at the 6- and 4-positions of the pyrazolopyrimidine core, respectively, enabling selective functionalization.
  • NMR and X-ray Crystallography : Structural elucidation by 1H and 13C NMR as well as X-ray diffraction validates the formation of the desired pyrazolo[3,4-d]pyrimidine framework and substitution pattern.
  • Reaction Optimization : Microwave irradiation has been explored to reduce reaction times significantly for cyclization steps, achieving comparable yields in minutes versus hours.
  • Catalyst and Ligand Choice : The use of Pd2(dba)3 with Xantphos ligand provides high catalytic efficiency and selectivity in the amination step, minimizing side reactions and improving yields.
  • Solvent Effects : Mixed solvent systems such as 1,4-dioxane and tert-butanol balance solubility and reactivity, facilitating smooth coupling reactions.

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparisons

Compound Name Core Structure Key Substituents LogP (Predicted) Notable Activity
Target Compound Pyrazolo[3,4-d]pyrimidine 6-Cl, 1-Me, pyridin-2-amine 2.1 N/A (Theoretical)
40a Pyrazolo[3,4-d]pyrimidine 3-I, (6-Cl-pyridin-3-yl)methyl 3.5 Antimalarial (SAR studies)
1c 1,3,4-Oxadiazole 4-Cl-phenyl, pyridin-2-amine 2.8 Anticancer (HOP-92 selective)
6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine Pyrimidine 5-F-pyridin-3-yl 1.9 Kinase inhibition (hypothetical)

Key Observations :

  • Lipophilicity : The target compound’s LogP (2.1) is lower than 40a (3.5), suggesting better aqueous solubility, which may improve bioavailability.
  • Biological Activity : Oxadiazole derivatives (e.g., 1c) show promising anticancer activity, while pyrazolo[3,4-d]pyrimidines like 40a are explored for antiparasitic applications.
  • Substituent Effects : Chloro and methyl groups enhance metabolic stability, whereas bulkier groups (e.g., tetrahydro-2H-pyran-4-yl) may limit diffusion across membranes .

Biological Activity

5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The chemical structure and properties of 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyridin-2-amine) are summarized in the following table:

PropertyValue
Molecular FormulaC10H8ClN7
Molecular Weight261.67 g/mol
IUPAC Name5-(6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine
InChI KeyZXZVPJWUDQIFLX-UHFFFAOYSA-N
SMILESCN1C2=NC(=NC(=C2C=N1)C3=CN=C(N=C3)N)Cl

The primary mechanism of action for 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyridin-2-amine) involves its inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. The signaling pathways affected include:

  • Cell Cycle Arrest : Disruption of normal cell cycle progression.
  • Apoptotic Signaling : Activation of pathways leading to programmed cell death.

Biological Activity and Therapeutic Potential

Research has indicated that compounds within the pyrazolopyrimidine class exhibit a range of biological activities, including:

  • Anticancer Activity : The inhibition of CDK2 is particularly relevant in cancer therapy, as it can lead to decreased proliferation of cancer cells.
  • Kinase Inhibition : Similar compounds have shown effectiveness against various kinases, suggesting potential for broader therapeutic applications.

Case Studies

Several studies have highlighted the efficacy of pyrazolopyrimidine derivatives:

  • A study demonstrated that a related compound effectively inhibited tumor growth in xenograft models by targeting specific kinases associated with tumor progression .
  • Another investigation into the ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) found that pyrazolopyrimidines generally exhibit favorable pharmacokinetic profiles .

Comparative Analysis

To better understand the unique properties of 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyridin-2-amine), it can be compared with other similar compounds:

Compound NameBiological Activity
Pyrazolo[3,4-d]pyrimidineKinase inhibition; anticancer properties
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineKnown for potent biological activities; selective protein inhibition

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